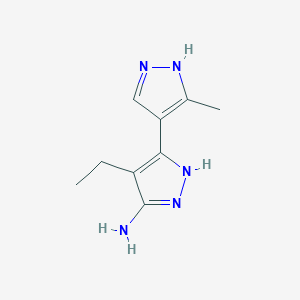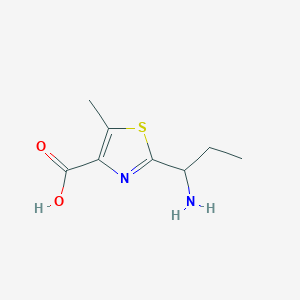
2-(1-Aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an aminopropyl group and a carboxylic acid group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of 5-methylthiazole-4-carboxylic acid with 1-aminopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1-Aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in various biochemical reactions, influencing cellular processes. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminopropyl-3-methylimidazolium chloride: Similar in structure but contains an imidazole ring instead of a thiazole ring.
1-Propylamine-3-methylimidazolium bromine: Contains a propylamine group and an imidazole ring.
1-Aminopropyl-3-methylimidazolium tetrafluoroborate: Similar structure with a different anion.
Uniqueness
2-(1-Aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to imidazole-based compounds. The combination of the aminopropyl group and the carboxylic acid group also provides unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H12N2O2S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-(1-aminopropyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5(9)7-10-6(8(11)12)4(2)13-7/h5H,3,9H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HSVMYMUSOJWDNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC(=C(S1)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)

![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
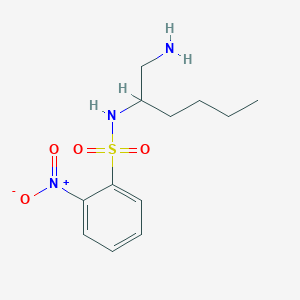
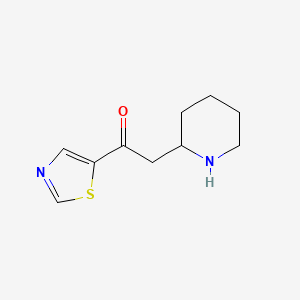
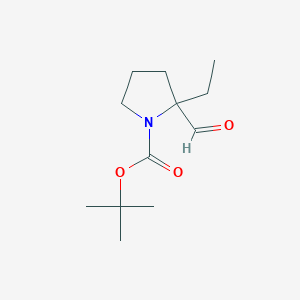
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
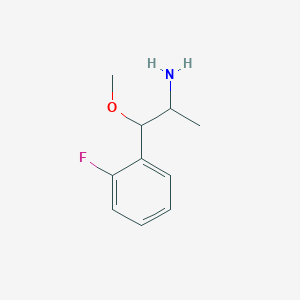
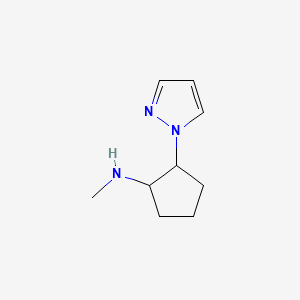
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
